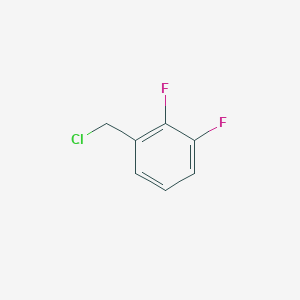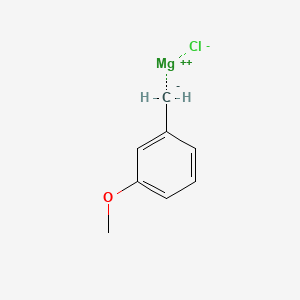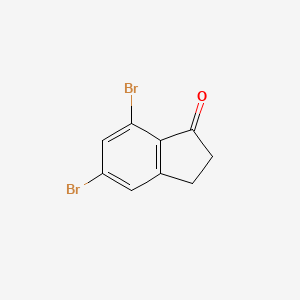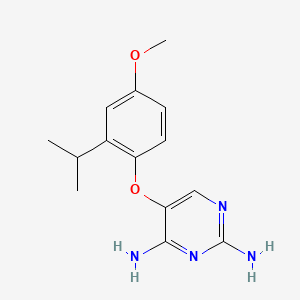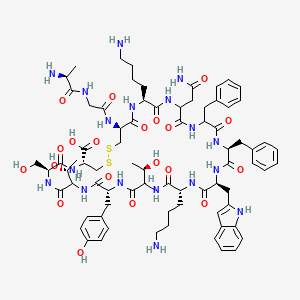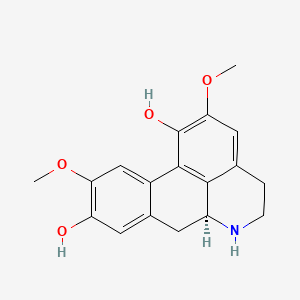
Norisoboldin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norisoboldine is a natural isoquinoline alkaloid primarily found in the traditional Chinese medicinal plant Radix Linderae. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-arthritic, and bone healing effects .
Wissenschaftliche Forschungsanwendungen
Norisoboldin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Isochinolin-Alkaloide und deren Derivate zu untersuchen.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Zelldifferenzierung und Apoptose.
Medizin: Es hat sich als vielversprechend bei der Behandlung von entzündlichen Erkrankungen, Arthritis und Knochenbrüchen erwiesen.
5. Wirkmechanismus
This compound übt seine Wirkungen durch mehrere molekulare Zielstrukturen und Signalwege aus:
Aryl-Hydrocarbon-Rezeptor (AhR)-Agonist: this compound aktiviert den Aryl-Hydrocarbon-Rezeptor, fördert die Differenzierung von regulatorischen T-Zellen und schwächt Colitis ab.
Bone Morphogenetic Protein 2 (BMP2)-Signalgebung: Es hemmt die Differenzierung von Knochenmarksstromalzellen zu Chondrozyten durch Reduzierung der BMP2-Signalgebung, was die Heilung von Knochenbrüchen beeinflusst.
Wirkmechanismus
Target of Action
Norisoboldine (NOR) is a natural aryl hydrocarbon receptor (AhR) agonist . It has been demonstrated to attenuate ulcerative colitis (UC) and induce the generation of Treg cells . NOR also targets the Trypanosoma cruzi .
Mode of Action
Norisoboldine activates AhR in CD4+T cells under hypoxic microenvironment . It downregulates the progress of glycolysis, levels of Glut1 and HK2, and expression of miR-31 . NOR reduces NAD+ and SIRT1 levels, facilitates the ubiquitin-proteasomal degradation of SUV39H1 protein, and inhibits the enrichment of H3K9me3 at the Foxp3 promoter in CD4+T cells under hypoxic microenvironment .
Biochemical Pathways
Norisoboldine affects the AhR/glycolysis axis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway . It also suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway .
Result of Action
Norisoboldine inhibits the tibia fracture healing process by suppressing cartilage formation, which leads to less endochondral ossification . It significantly reduces the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes in vitro by reducing the bone morphogenetic protein 2 (BMP2) signaling . NOR also substantially reduces the production of nitric oxide (NO), tumor necrosis factor (TNF)-α as well as interleukin (IL)-1β from RAW264.7 macrophage cells .
Action Environment
It’s known that under uc condition, hypoxia widely exists in colonic mucosa, and secondary changes of micrornas (mirs) expressions and glycolysis contribute to treg differentiation
Biochemische Analyse
Biochemical Properties
Norisoboldine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Norisoboldine inhibits osteoclast differentiation by interacting with bone morphogenetic protein 2 (BMP2) signaling . It also promotes osteogenic differentiation via the mechanistic target of rapamycin kinase (mTOR)/ribosomal protein S6 kinase (S6K1) pathway . Additionally, Norisoboldine acts as an aryl hydrocarbon receptor (AhR) agonist, promoting regulatory T cell (Treg) differentiation and attenuating colitis .
Cellular Effects
Norisoboldine exerts various effects on different cell types and cellular processes. It inhibits the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes by reducing BMP2 signaling . In osteoblasts and BMSCs, Norisoboldine promotes osteogenic differentiation while inhibiting adipogenic differentiation . Furthermore, Norisoboldine enhances Treg differentiation in CD4+ T cells under hypoxic conditions by targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways .
Molecular Mechanism
The molecular mechanism of Norisoboldine involves several pathways and interactions. Norisoboldine inhibits osteoclast differentiation by down-regulating the expression of vascular endothelial growth factor (VEGF) and decreasing the accumulation of the ARNT-HIF-1α complex . It also promotes Treg differentiation by activating AhR in CD4+ T cells and repressing glycolysis . Additionally, Norisoboldine enhances osteoblast differentiation through the mTOR/S6K1 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norisoboldine change over time. Norisoboldine has been shown to inhibit the tibia fracture healing process by suppressing cartilage formation, leading to less endochondral ossification Its anti-inflammatory effects on arthritis suggest that Norisoboldine may have different effects on aged animals due to increased inflammation with aging .
Dosage Effects in Animal Models
The effects of Norisoboldine vary with different dosages in animal models. In rats with adjuvant-induced arthritis, Norisoboldine significantly decreased the swelling of paws and arthritis index scores at doses of 15 and 30 mg/kg . Higher doses of Norisoboldine (30 mg/kg) prevented the infiltration of inflammatory cells and destruction of bone and cartilage in joints . The potential toxic or adverse effects at high doses need to be carefully evaluated.
Metabolic Pathways
Norisoboldine is involved in several metabolic pathways. It promotes fatty acid oxidation-mediated H3K27 acetylation of Foxp3 during Treg cell differentiation . Additionally, Norisoboldine targets glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways to promote Treg differentiation and attenuate colitis . These metabolic pathways highlight the role of Norisoboldine in regulating cellular metabolism and gene expression.
Transport and Distribution
Norisoboldine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. For example, Norisoboldine promotes fatty acid oxidation in Treg cells, leading to increased acetyl-CoA levels and acetylation of histone 3 (H3K27) at the Foxp3 promoter . This suggests that Norisoboldine’s transport and distribution are closely linked to its metabolic effects.
Subcellular Localization
The subcellular localization of Norisoboldine plays a crucial role in its activity and function. Norisoboldine promotes Treg differentiation by activating AhR in CD4+ T cells under hypoxic conditions . It also facilitates gene transcription of Foxp3 via acetyl-CoA-mediated H3K27 acetylation modification . These findings indicate that Norisoboldine’s subcellular localization is essential for its regulatory effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norisoboldine can be synthesized through various chemical routes. One common method involves the use of anhydrous ethanol, tributyrin, and emulsifier EL-40. The process includes dissolving norisoboldine in anhydrous ethanol at 37°C using ultrasonic waves, followed by the addition of tributyrin and emulsifier EL-40 to form a self-microemulsion .
Industrial Production Methods: In industrial settings, norisoboldine is often extracted from Radix Linderae using solvent extraction techniques. The plant material is typically dried, powdered, and subjected to extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate norisoboldine .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norisoboldin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitution neue funktionelle Gruppen einführen kann, wodurch die pharmakologischen Eigenschaften der Verbindung verbessert werden .
Vergleich Mit ähnlichen Verbindungen
Norisoboldin ist unter den Isochinolin-Alkaloiden aufgrund seiner spezifischen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen sind:
Berberin: Ein weiteres Isochinolin-Alkaloid mit entzündungshemmenden und antimikrobiellen Eigenschaften.
Tetrahydro-Palmatin: Bekannt für seine analgetischen und sedativen Wirkungen.
Corydin: Zeigt entzündungshemmende und analgetische Aktivitäten.
Im Vergleich zu diesen Verbindungen ist die Fähigkeit von this compound, die Osteoklastendifferenzierung zu hemmen und die Differenzierung regulatorischer T-Zellen zu fördern, besonders wertvoll bei der Behandlung von Arthritis und entzündlichen Erkrankungen .
Eigenschaften
CAS-Nummer |
23599-69-1 |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |
InChI-Schlüssel |
HORZNQYQXBFWNZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
Kanonische SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |
melting_point |
190 - 192 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


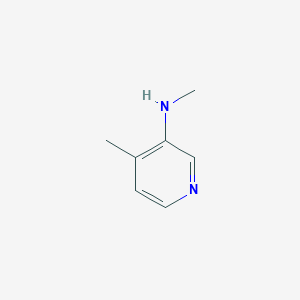

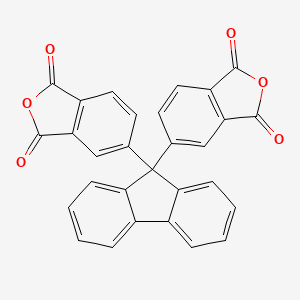
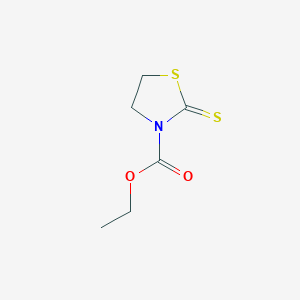
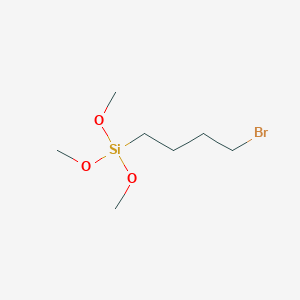
![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)

